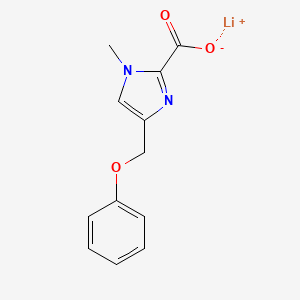
lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylic acid with lithium hydroxide in an organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production time and energy consumption .
化学反应分析
Types of Reactions
Lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
Lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as infections and cancer.
作用机制
The mechanism of action of lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
相似化合物的比较
Similar Compounds
- 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylic acid
- 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxamide
- 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxaldehyde
Uniqueness
Lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate is unique due to the presence of the lithium ion, which can enhance its reactivity and biological activity. The lithium ion may also influence the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
属性
分子式 |
C12H11LiN2O3 |
|---|---|
分子量 |
238.2 g/mol |
IUPAC 名称 |
lithium;1-methyl-4-(phenoxymethyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3.Li/c1-14-7-9(13-11(14)12(15)16)8-17-10-5-3-2-4-6-10;/h2-7H,8H2,1H3,(H,15,16);/q;+1/p-1 |
InChI 键 |
UMRVCHIJYBCXDN-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CN1C=C(N=C1C(=O)[O-])COC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


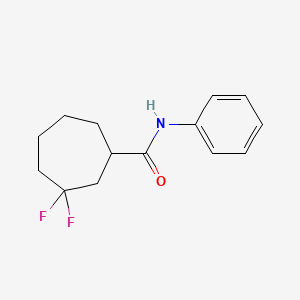

![N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
![N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride](/img/structure/B13574018.png)

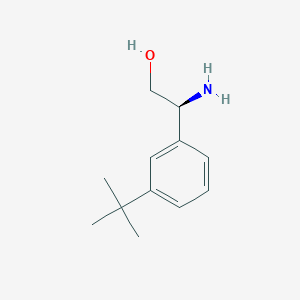
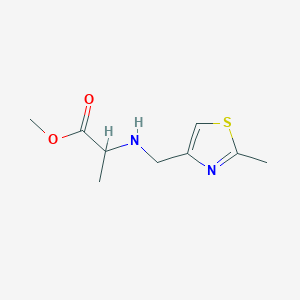
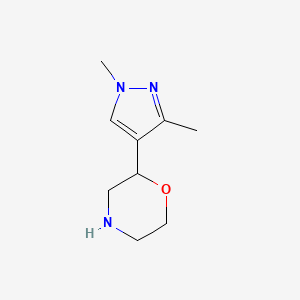

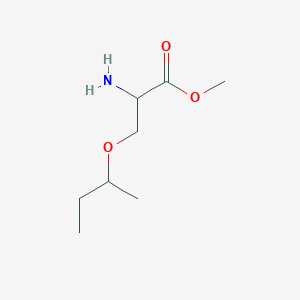
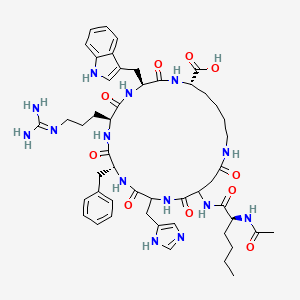
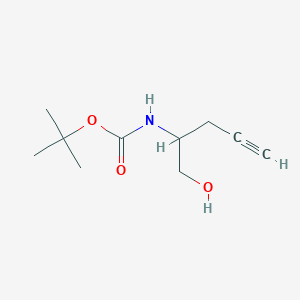

![4-[2-(Propan-2-yl)phenyl]butanal](/img/structure/B13574096.png)
